molecular formula C16H24N2 B6018368 1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane

1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane

Cat. No.: B6018368
M. Wt: 244.37 g/mol
InChI Key: SQRLXNBBYBFOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a 1,2,3,4-tetrahydronaphthalen-2-yl group attached to the diazepane ring, which imparts unique chemical and physical properties.

Properties

IUPAC Name

1-methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-17-9-4-10-18(12-11-17)16-8-7-14-5-2-3-6-15(14)13-16/h2-3,5-6,16H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLXNBBYBFOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with a suitable diazepane precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as alkylation, cyclization, and hydrogenation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens, acids, or bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, acids, bases, and other reagents under appropriate temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,4-diazepane
  • 1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-3-yl)-1,4-diazepane
  • 1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-4-yl)-1,4-diazepane

Comparison: Compared to similar compounds, 1-Methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane exhibits unique properties due to the specific positioning of the tetrahydronaphthalenyl group. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.